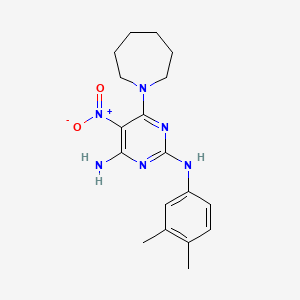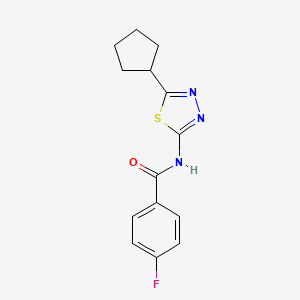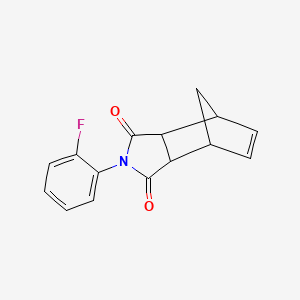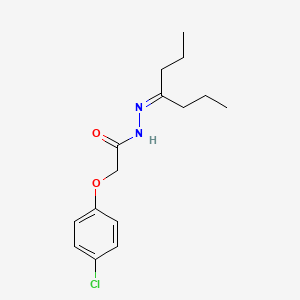![molecular formula C12H16Cl2N2O3S B12479123 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide](/img/structure/B12479123.png)
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, a methanesulfonamido group, and a dimethylpropanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide typically involves the reaction of 2,5-dichloroaniline with methanesulfonyl chloride to form the intermediate 2,5-dichlorophenylmethanesulfonamide. This intermediate is then reacted with N,N-dimethylpropanamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[N-(2,4-Dichlorophenyl)methanesulfonamido]-N-methyl-N-phenylacetamide
- 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N-[(2-ethoxyphenyl)methyl]acetamide
Uniqueness
2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C12H16Cl2N2O3S |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
2-(2,5-dichloro-N-methylsulfonylanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H16Cl2N2O3S/c1-8(12(17)15(2)3)16(20(4,18)19)11-7-9(13)5-6-10(11)14/h5-8H,1-4H3 |
InChIキー |
XAJATQNCXGPJGM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)C)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)



![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)

![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12479079.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12479084.png)
![Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12479098.png)

![[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene](/img/structure/B12479109.png)
![2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479113.png)
